molecular formula C5BrMnO5 B8086216 Bromopentacarbonylmanganese

Bromopentacarbonylmanganese

Cat. No.: B8086216
M. Wt: 274.89 g/mol
InChI Key: OESORJHGSXJTKX-UHFFFAOYSA-M
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Description

Bromopentacarbonylmanganese(I) (CAS: 14516-54-2) is a manganese carbonyl halide with the molecular formula C₅BrMnO₅ and a molecular weight of 274.893 g/mol. It appears as an orange to yellow crystalline solid and is highly sensitive to humidity, requiring storage at 2–8°C in airtight containers. The compound is primarily used as a precursor in synthesizing other manganese complexes, where the bromine ligand can be replaced by other groups (e.g., phosphines, nitriles).

Key safety data includes its classification under OSHA Acute Toxicity Category 3 (oral, dermal, inhalation). Decomposition products include carbon monoxide, bromides, and manganese oxides. Emergency handling protocols emphasize avoiding inhalation, skin contact, and using neoprene/nitrile gloves.

Properties

InChI

InChI=1S/5CO.BrH.Mn/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESORJHGSXJTKX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrMnO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310580
Record name Bromopentacarbonylmanganese
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14516-54-2
Record name Bromopentacarbonylmanganese
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14516-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromopentacarbonylmanganese
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014516542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromopentacarbonylmanganese
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Bromopentacarbonylmanganese undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism by which bromopentacarbonylmanganese exerts its effects involves the formation of manganese complexes that act as catalysts. These complexes facilitate various chemical reactions by lowering the activation energy and providing a pathway for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Bromopentacarbonylmanganese(I) belongs to the family of manganese carbonyl halides, which share the general formula Mn(CO)₅X (X = halogen or pseudohalogen). Below is a comparative analysis with structurally related compounds:

Compound CAS Number Formula Appearance Key Applications Hazards
This compound(I) 14516-54-2 C₅BrMnO₅ Orange crystals Synthesis of Mn complexes Acute toxicity (Category 3)
Manganocene (Bis(cyclopentadienyl)manganese) 73138-26-8 C₁₀H₁₀Mn Dark solid Organic metal reactions Pyrophoric, releases Mn oxides
Decacarbonyldirhenium 14285-68-8 Re₂(CO)₁₀ White crystals Catalysis Releases CO, Re oxides
Manganese pentacarbonyl chloride 14452-14-5 C₅ClMnO₅ Yellow liquid Catalyst precursor Corrosive, releases HCl

Physical and Chemical Properties

  • Reactivity : this compound(I) undergoes ligand substitution reactions, similar to Mn(CO)₅Cl , but with slower kinetics due to bromine’s lower electronegativity.
  • Thermal Stability: Decomposes at elevated temperatures (>100°C), releasing CO and forming MnO₂. In contrast, Manganocene decomposes explosively upon heating.
  • Solubility : Soluble in organic solvents (e.g., THF, dichloromethane), unlike ionic manganese compounds like MnSO₄ , which are water-soluble.

Q & A

Q. What are the critical safety protocols for handling Bromopentacarbonylmanganese in laboratory settings?

  • Methodological Answer : this compound requires stringent safety measures due to its acute toxicity (oral, dermal, and inhalation routes) and decomposition hazards. Key precautions include:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as decomposition releases toxic carbon monoxide (CO) and manganese oxides .
  • Storage : Keep in airtight containers at 2–8°C in a dry, ventilated area to prevent moisture-induced degradation .
  • Emergency Protocols : For spills, isolate the area, use inert absorbents, and avoid water to prevent exothermic reactions .

Q. How is this compound synthesized, and what purity benchmarks are essential for research applications?

  • Methodological Answer : The compound is typically synthesized via CO ligand substitution on Mn₂(CO)₁₀ with bromine under controlled conditions. Key steps include:
  • Reaction Setup : Conduct in anhydrous solvents (e.g., THF) under inert gas (N₂/Ar) to prevent oxidation .
  • Purification : Use vacuum sublimation or recrystallization from non-polar solvents to achieve ≥98% purity. Monitor purity via IR spectroscopy (CO stretching bands at 2000–2100 cm⁻¹) and elemental analysis .

Q. What analytical techniques are most effective for characterizing this compound and its decomposition products?

  • Methodological Answer :
  • FT-IR Spectroscopy : Identifies CO ligands via characteristic ν(CO) vibrations (e.g., 2045 cm⁻¹ and 1940 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry and confirms bromine coordination .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects CO and MnO byproducts during thermal decomposition .
  • Atomic Absorption Spectroscopy (AAS) : Quantifies manganese content in environmental samples to assess contamination risks .

Advanced Research Questions

Q. How can this compound be leveraged in catalytic C–H activation reactions?

  • Methodological Answer : this compound serves as a precursor for Mn(I) catalysts in annulation reactions. A case study includes:
  • Reaction Design : Combine with α,β-unsaturated esters and imines under CO atmosphere (1 atm) at 80°C. The Mn center facilitates C–H bond cleavage and regioselective cyclization .
  • Optimization : Adjust ligand ratios (e.g., phosphines) to enhance turnover frequency (TOF). Monitor progress via ¹H NMR and HPLC .
  • Mechanistic Insight : Density Functional Theory (DFT) calculations reveal a Mn-mediated oxidative addition pathway .

Q. What strategies mitigate environmental risks when using this compound in aqueous-phase reactions?

  • Methodological Answer :
  • Containment : Use closed-loop systems to prevent Mn leaching into wastewater. Employ chelating agents (e.g., EDTA) to stabilize Mn ions and reduce bioavailability .
  • Biodegradation Studies : Test Mn speciation in simulated aquatic environments (pH 6–8) to assess oxidation to MnO₂, which reduces toxicity .
  • Ecotoxicology Assays : Conduct acute toxicity tests on Daphnia magna (LC₅₀ < 1 mg/L) to establish safe disposal thresholds .

Q. How do computational models predict the reactivity of this compound in photochemical reactions?

  • Methodological Answer :
  • DFT/Molecular Dynamics : Simulate CO ligand dissociation energies and excited-state behavior under UV light. Parameters include bond lengths (Mn–Br: ~2.5 Å) and charge distribution .
  • Benchmarking : Compare predicted vs. experimental UV-Vis spectra (λ_max ≈ 350 nm for Mn(CO)₅Br) to validate models .
  • Applications : Design photoredox catalysts by modifying substituents on the Mn center to tune redox potentials .

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity thresholds for this compound: How should researchers reconcile conflicting data?

  • Methodological Answer :
  • Source Evaluation : Prioritize studies with OECD/GLP-compliant protocols. For example, acute aquatic toxicity ranges from LC₅₀ 0.5–2 mg/L depending on test species (e.g., fish vs. algae) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across datasets. Factors like pH and organic matter content significantly influence Mn bioavailability .

Tables for Key Data

Parameter Value Method Reference
Decomposition Temperature120°C (onset)TGA/DSC
Acute Aquatic Toxicity (LC₅₀)0.8 mg/L (Daphnia magna)OECD 202
IR ν(CO) Stretching Bands2045, 1940 cm⁻¹FT-IR
Mn–Br Bond Length2.51 ÅX-ray Crystallography

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